7-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
7-[4-(4-CHLORO-2-NITROPHENYL)PIPERAZINO]-2-ISOPROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE is a complex organic compound belonging to the class of 1,3,4-thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structural features, which include a piperazine ring substituted with a 4-chloro-2-nitrophenyl group and an isopropyl group attached to the thiadiazolo[3,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(4-CHLORO-2-NITROPHENYL)PIPERAZINO]-2-ISOPROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE typically involves a multi-step process. One common method involves the reaction of 4-chloro-2-nitroaniline with piperazine to form 4-(4-chloro-2-nitrophenyl)piperazine. This intermediate is then reacted with 2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and controlled reaction conditions to ensure efficient and scalable production. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, may also be employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-[4-(4-CHLORO-2-NITROPHENYL)PIPERAZINO]-2-ISOPROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucle
Properties
Molecular Formula |
C18H19ClN6O3S |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
7-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C18H19ClN6O3S/c1-11(2)17-21-24-16(26)10-15(20-18(24)29-17)23-7-5-22(6-8-23)13-4-3-12(19)9-14(13)25(27)28/h3-4,9-11H,5-8H2,1-2H3 |
InChI Key |
BDVHTXAJCZNAHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C(=O)C=C(N=C2S1)N3CCN(CC3)C4=C(C=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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